Flucetosulfuron

Description

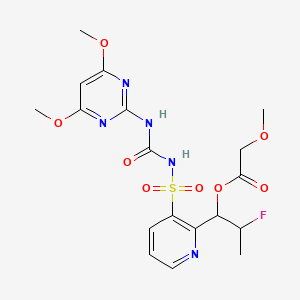

Structure

3D Structure

Properties

IUPAC Name |

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWGWVVIRLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058095 | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412928-75-7 | |

| Record name | Flucetosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flucetosulfuron's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS). This enzyme, also known as acetohydroxyacid synthase (AHAS), is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS by this compound leads to a rapid cessation of cell division and, ultimately, plant death. This guide provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical target, the affected metabolic pathway, quantitative inhibitory data, and detailed experimental protocols for its study.

Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

This compound exerts its herbicidal activity by specifically targeting and inhibiting the enzyme acetolactate synthase (ALS), which is encoded by the als gene.[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[3][4] This enzyme is found in plants and microorganisms but is absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[5]

The inhibition of ALS by this compound is characterized as slow, reversible, and either non-competitive or uncompetitive with respect to the enzyme's substrates (pyruvate and α-ketobutyrate). This means that this compound does not directly compete with the substrates for binding at the active site. Instead, it binds to a different site on the enzyme, inducing a conformational change that renders the active site non-functional. This allosteric inhibition is highly effective, leading to a rapid depletion of the essential branched-chain amino acids within the plant.

Disruption of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibition of ALS by this compound creates a critical bottleneck in the BCAA biosynthesis pathway. This pathway is initiated by the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). By blocking this initial step, this compound effectively halts the production of all three branched-chain amino acids.

The following diagram illustrates the BCAA biosynthesis pathway and the point of inhibition by this compound:

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition Point.

Quantitative Inhibitory Data

The efficacy of this compound as an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the activity of the ALS enzyme by 50%.

| Plant Biotype | Herbicide | IC50 (µM) | Reference |

| Descurainia sophia (Susceptible) | This compound | 0.02 | |

| Descurainia sophia (Resistant) | This compound | 1.25 |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissue.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant leaf tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

ALS Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 20 µM FAD.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

-

Quantification of Acetolactate:

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄).

-

Decarboxylate the product, acetolactate, to acetoin by incubating at 60°C for 15 minutes.

-

Add a solution of creatine and α-naphthol and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

The following diagram outlines the experimental workflow for the in vitro ALS inhibition assay:

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. scielo.br [scielo.br]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Flucetosulfuron: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a post-emergence sulfonylurea herbicide used for the control of a wide range of broadleaf weeds and sedges in crops such as rice and cereals.[1] Its efficacy is attributed to the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of its mode of action and analytical workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

| Property | Value | Source |

| IUPAC Name | [1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-2-pyridinyl]-2-fluoropropyl] 2-methoxyacetate | [4] |

| CAS Number | 412928-75-7 | [4] |

| Molecular Formula | C18H22FN5O8S | |

| Molecular Weight | 487.46 g/mol | |

| Physical State | White solid | |

| Melting Point | 178–182 °C | |

| Water Solubility | 114.0 mg/L (at 20 °C, pH 7) | |

| Vapor Pressure | <1.86 × 10⁻⁵ Pa | |

| Octanol-Water Partition Coefficient (log P) | 1.05 (at pH 7, 20 °C) | |

| Dissociation Constant (pKa) | 3.5 (at 20 °C) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary tube method with a heated metal block apparatus.

Procedure:

-

A small, finely powdered sample of this compound is introduced into a glass capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating block equipped with a calibrated thermometer.

-

The temperature of the block is raised at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.

Procedure:

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent or a cold trap.

-

The amount of trapped this compound is quantified by a sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The shake flask method is used to determine the octanol-water partition coefficient (log P).

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously to ensure thorough mixing and partitioning of the substance between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.

Visualizations

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant cell division and growth.

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow: Herbicide Efficacy Bioassay

A typical workflow for assessing the herbicidal efficacy of this compound involves a whole-plant bioassay conducted under controlled greenhouse conditions. This allows for the determination of the dose-response relationship and the overall effectiveness of the herbicide on target weed species.

Caption: Workflow for assessing the herbicidal efficacy of this compound.

References

Flucetosulfuron: A Technical Guide to its Mode of Action as an Acetolactate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron is a potent sulfonylurea herbicide that provides effective control of a wide range of broadleaf weeds and sedges in rice and cereal crops.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of the biochemical and physiological mechanisms underlying this compound's mode of action. It details the molecular interaction with the ALS enzyme, the resulting metabolic disruption, and the downstream cellular consequences leading to plant death. This document also includes a compilation of available quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and its Herbicidal Activity

This compound is a post-emergence herbicide belonging to the sulfonylurea chemical class, known for its high efficacy at low application rates and favorable toxicological profile for mammals.[1] It is readily absorbed by the roots, stems, and leaves of susceptible plants and translocated to the growing points where it exerts its inhibitory action.[2] The primary mode of action of this compound, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is absent in animals, contributing to the selective toxicity of this compound.

The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a pivotal enzyme located in the chloroplasts of plant cells. It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are crucial for normal plant growth and development. The enzymatic reaction involves the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

Biochemical Mechanism of this compound Action

Inhibition of Acetolactate Synthase

This compound acts as a potent and specific inhibitor of the ALS enzyme. The inhibition is non-covalent and reversible. While a crystal structure of the this compound-ALS complex is not publicly available, extensive research on other sulfonylurea herbicides provides a strong model for its binding mechanism.

Sulfonylureas, including this compound, are believed to bind to a regulatory site on the ALS enzyme, distinct from the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding is thought to be competitive with the natural feedback inhibitors of the enzyme, leucine and valine. The binding of this compound induces a conformational change in the enzyme that prevents the substrates from accessing the active site, thereby blocking the catalytic reaction.

Molecular docking studies of other sulfonylurea herbicides with the ALS enzyme have identified key amino acid residues involved in the binding interaction. These interactions typically involve hydrogen bonds and hydrophobic interactions with residues in the vicinity of the substrate access channel.

Downstream Metabolic Consequences

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This starvation for essential amino acids has several profound downstream effects:

-

Cessation of Protein Synthesis: Without an adequate supply of BCAAs, protein synthesis is halted, which is critical for the production of enzymes and structural proteins necessary for cell growth and division.

-

Inhibition of Cell Division: The arrest of the cell cycle is a primary consequence of BCAA depletion, leading to a rapid cessation of growth in the meristematic regions (growing points) of the plant.

-

Disruption of TOR Signaling: Branched-chain amino acid homeostasis is critical for the activity of the Target of Rapamycin (TOR) signaling pathway in plants. The TOR kinase is a central regulator of cell growth, proliferation, and metabolism. Depletion of BCAAs leads to the downregulation of TOR activity, further contributing to the inhibition of growth and anabolic processes.

The culmination of these effects results in the characteristic symptoms of sulfonylurea herbicide injury, including stunting, chlorosis (yellowing), and eventual necrosis (death) of the treated plant.

Quantitative Data on this compound Efficacy

The efficacy of this compound as an ALS inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific ALS isozymes present, and the experimental conditions.

One study on a tribenuron-methyl-resistant biotype of Descurainia sophia (flixweed) found that the inhibition of ALS activity by this compound fit a double-sigmoid model. This suggests the presence of two ALS isozymes with different sensitivities to the herbicide. The dose-response curve for the more susceptible isozyme showed a plateau between 10 and 100 μM of this compound.

Bioassay studies have also been conducted to determine the concentrations of this compound that inhibit the growth of various indicator plant species.

Table 1: Growth Inhibition of Various Plant Species by this compound

| Plant Species | Parameter Measured | Effective Concentration Range for Inhibition | Reference |

| Sunflower (Helianthus annuus) | Shoot and Root Length, Fresh and Dry Weight | 0.01 - 100 µL L-1 | |

| Cucumber (Cucumis sativus) | Shoot and Root Length, Fresh and Dry Weight | 0.01 - 100 µL L-1 | |

| Barnyard Millet (Echinochloa frumentacea) | Shoot and Root Length, Fresh and Dry Weight | 0.01 - 100 µL L-1 | |

| Maize (Zea mays) | Shoot and Root Length, Fresh and Dry Weight | 0.01 - 100 µL L-1 |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a common method for measuring the activity of ALS extracted from plant tissue and assessing its inhibition by this compound. The assay is based on the conversion of the unstable product of the ALS reaction, α-acetolactate, to acetoin, which can be quantified colorimetrically.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible weed species)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 10 μM FAD, and 1% (w/v) PVPP.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 μM FAD.

-

Substrate Solution: 200 mM sodium pyruvate in Assay Buffer.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Acetoin standard solution.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing Assay Buffer, the enzyme extract, and various concentrations of this compound (or solvent control).

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding the Substrate Solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Stopping Solution. This also catalyzes the decarboxylation of α-acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add Color Reagent A to the reaction tubes.

-

Add Color Reagent B and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of acetoin.

-

Calculate the amount of acetoin produced in each reaction.

-

Determine the percent inhibition of ALS activity at each this compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound

References

Unveiling the Efficacy of Flucetosulfuron: A Technical Guide to its Herbicidal Spectrum on Broadleaf Weeds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron, a member of the sulfonylurea class of herbicides, has emerged as a potent post-emergence solution for the management of broadleaf weeds in crucial agricultural systems, notably in rice and cereal crops.[1] Its mode of action, centered on the inhibition of the acetolactate synthase (ALS) enzyme, disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual mortality.[2] This technical guide provides an in-depth analysis of the herbicidal spectrum of this compound against a range of broadleaf weeds, supported by available efficacy data. Furthermore, it outlines detailed experimental protocols for evaluating its performance and visualizes the key biological pathway and experimental workflows.

Herbicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity against several economically important broadleaf weeds. Field trials and research studies have consistently highlighted its effectiveness in controlling key weed species that plague rice and wheat cultivation.

Efficacy Data on Key Broadleaf Weeds

While comprehensive public data across a wide array of broadleaf species remains a subject of ongoing research, existing studies provide valuable insights into the efficacy of this compound. The following table summarizes the reported control levels for specific broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

| Weed Species | Common Name | Crop | Application Rate (g a.i./ha) | Efficacy (% Control) | Reference |

| Galium aparine | Cleavers | Cereals | 20-30 | Excellent Control | [1][2] |

| Matricaria spp. | Mayweed | Cereals | 20-30 | Excellent Control | |

| Papaver rhoeas | Corn Poppy | Cereals | 20-30 | Excellent Control | |

| Commelina benghalensis | Benghal dayflower | Rice (transplanted) | 25 | Effective | |

| Caesulia axillaris | Rice (transplanted) | 25 | Effective | ||

| Ludwigia parviflora | Smallflower ludwigia | Rice (direct seeded) | 25-30 | Good | |

| Eclipta prostrata | False Daisy | Rice (direct seeded) | 25-30 | Good | |

| Alternanthera sessilis | Sessile joyweed | Rice (direct seeded) | 25-30 | Good |

Note: "Excellent Control" and "Effective" are as reported in the cited literature. Quantitative percentages were not consistently available. Further dose-response studies are necessary to establish precise ED50 and ED90 values for a broader range of broadleaf species.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are essential for plant growth and development. The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and overall plant growth, ultimately resulting in the death of the susceptible weed.

Experimental Protocols for Efficacy Evaluation

To ensure accurate and reproducible assessment of this compound's herbicidal efficacy, standardized experimental protocols are crucial. The following outlines a comprehensive methodology for conducting both field and greenhouse trials.

Field Trial Protocol for Post-Emergence Efficacy

-

Trial Site Selection: Choose a site with a uniform and representative population of the target broadleaf weed species. The soil type, pH, and organic matter content should be documented.

-

Experimental Design: A Randomized Complete Block Design (RCBD) is recommended with a minimum of three to four replications. This design helps to minimize the effects of field variability.

-

Plot Size: Individual plots should be of a size that allows for accurate application and assessment, typically ranging from 2x5 meters to 5x10 meters.

-

Treatments:

-

Untreated Control (weedy check).

-

This compound at various application rates (e.g., 15, 20, 25, 30 g a.i./ha) to determine the optimal dose.

-

A standard commercial herbicide for comparison.

-

Hand-weeded control to determine the potential crop yield without weed competition.

-

-

Application: Apply this compound as a post-emergence spray when the target broadleaf weeds are at the 2-4 leaf stage for optimal efficacy. Use a calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage. Record the application volume, pressure, and environmental conditions (temperature, humidity, wind speed).

-

Data Collection:

-

Weed Control Efficacy: Visually assess the percentage of weed control at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). A 0-100% scale is typically used, where 0% represents no control and 100% represents complete kill.

-

Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

Crop Phytotoxicity: Visually assess any crop injury using a 0-100% scale, where 0% indicates no injury and 100% indicates crop death.

-

Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the grain yield.

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Mean separation tests (e.g., Tukey's HSD) can be used to determine significant differences between treatments.

Greenhouse Dose-Response Bioassay Protocol

-

Plant Material: Grow target broadleaf weed species from seed in pots containing a standardized soil or potting mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

-

Experimental Design: A Completely Randomized Design (CRD) is typically used in a controlled greenhouse environment. Include at least four replications per treatment.

-

Herbicide Concentrations: Prepare a series of this compound concentrations that are expected to produce a range of responses from no effect to complete mortality. A logarithmic series of doses is often effective.

-

Application: Apply the different herbicide concentrations to the weeds at a consistent growth stage (e.g., 2-4 true leaves) using a precision laboratory sprayer to ensure uniform application.

-

Growth Conditions: Maintain consistent and optimal growing conditions (temperature, light, humidity) in the greenhouse for the duration of the experiment.

-

Data Collection:

-

Visual Injury Assessment: Rate the phytotoxicity on a percentage scale (0-100%) at regular intervals after treatment.

-

Biomass Reduction: At a predetermined time after treatment (e.g., 14-21 DAT), harvest the above-ground plant material, dry it to a constant weight, and record the dry biomass.

-

-

Data Analysis:

-

Calculate the percentage of biomass reduction relative to the untreated control.

-

Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model).

-

From the regression analysis, determine the effective dose required for 50% (ED50) and 90% (ED90) growth inhibition.

-

Conclusion

This compound is a valuable tool for the selective post-emergence control of a range of broadleaf weeds in rice and cereal production. Its efficacy is rooted in the specific inhibition of the ALS enzyme, a critical component in the biosynthesis of essential amino acids. The provided experimental protocols offer a robust framework for further research and development, enabling a more comprehensive understanding of its herbicidal spectrum and optimizing its use in integrated weed management programs. Future research should focus on generating detailed dose-response data for a wider array of broadleaf weed species to refine application recommendations and enhance the sustainable use of this herbicide.

References

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of Flucetosulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure of Flucetosulfuron

This compound is chemically known as 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate[1]. Its molecular formula is C₁₈H₂₂FN₅O₈S, with a molecular weight of approximately 487.45 g/mol [1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂FN₅O₈S | [1][2] |

| Molecular Weight | 487.45 g/mol | |

| IUPAC Name | 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate | |

| CAS Number | 412928-75-7 | |

| Appearance | Odorless white solid | |

| Water Solubility | 114 mg/L (at 25 °C, pH 7) | |

| pKa | 3.5 |

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound with chiral centers marked (*).

Stereoisomerism in this compound

This compound possesses two chiral centers, which gives rise to stereoisomerism. Specifically, it exhibits diastereomerism. The presence of two stereogenic centers means that a maximum of four stereoisomers can exist: two pairs of enantiomers.

The commercial product is a mixture of diastereomers. It is reported to be a mixture of (1RS,2SR) and (1RS,2RS) isomer pairs in an approximate 4:1 ratio. The existence of these stereoisomers is a critical consideration in its biological activity and environmental fate, as different stereoisomers can exhibit varying efficacy and toxicity.

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Manufacturing

This compound is commercially synthesized through a multi-step process that involves sulfonylurea chemistry. The synthesis begins with the preparation of key heterocyclic intermediates, such as 4,6-dimethoxypyrimidine and substituted pyridine derivatives. These intermediates then undergo a series of reactions including carbamoylation, sulfonylation, and esterification to yield the final active compound. The manufacturing process is carefully controlled to achieve the desired ratio of stereoisomers and high purity. While specific details of industrial synthesis are proprietary, the general pathway highlights the complexity of producing this chiral herbicide.

Mode of Action

Like other sulfonylurea herbicides, this compound acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound disrupts protein synthesis and cell division, ultimately leading to plant death. The stereochemistry of the molecule can significantly influence its binding affinity to the ALS enzyme, and therefore its herbicidal efficacy.

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols for Stereoisomer Separation and Characterization

While specific published protocols for the separation of this compound stereoisomers are scarce, a logical workflow can be proposed based on standard analytical techniques for chiral compounds.

Proposed Workflow for Stereoisomer Analysis

References

Environmental Degradation of Flucetosulfuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a sulfonylurea herbicide employed for the management of broadleaf weeds and sedges in various agricultural settings. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the degradation pathways of this compound in the environment, focusing on hydrolysis, photolysis, and microbial degradation in soil. The information presented herein is intended to support research, environmental risk assessment, and the development of sustainable agricultural practices.

Core Degradation Pathways

This compound degrades in the environment primarily through three mechanisms: chemical hydrolysis, photolysis, and microbial metabolism in soil. The predominant pathways for its transformation are ester hydrolysis and the cleavage of the sulfonylurea bridge.[1][2] The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, moisture, and the presence of microorganisms and photosensitizers.

Chemical Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, with the rate being highly dependent on the pH of the aqueous solution. Generally, the degradation of sulfonylurea herbicides is more rapid under acidic or alkaline conditions compared to neutral pH.[3] For this compound, degradation is faster in acidic and alkaline soils compared to neutral ones.[1][2]

Two primary reactions occur during the hydrolysis of this compound: cleavage of the sulfonylurea bridge and hydrolysis of the ester linkage. These reactions lead to the formation of several degradation products.

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of this compound, particularly in aqueous environments and on soil surfaces. The process involves the degradation of the molecule by solar radiation. The presence of photosensitizers, such as titanium dioxide (TiO2), hydrogen peroxide (H2O2), and humic acids, can accelerate the rate of photodegradation.

Microbial Degradation in Soil

Microbial activity plays a crucial role in the degradation of this compound in soil ecosystems. Studies have shown significantly faster degradation in non-sterile soils compared to sterile soils, indicating the involvement of soil microorganisms in the breakdown of the herbicide. The dissipation half-life is longer in flooded (anaerobic) conditions, suggesting a more active role of aerobic microbes in its degradation.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade. The following tables summarize the half-life of this compound under various environmental conditions.

| Condition | Soil Type | Half-life (days) | Reference |

| Sterile | Sandy Loam | 1.41 - 8.38 | |

| Clayey Loam | 1.41 - 8.38 | ||

| Loamy Clay | 1.41 - 8.38 | ||

| Non-sterile | Sandy Loam | 0.58 - 1.14 | |

| Clayey Loam | 0.58 - 1.14 | ||

| Loamy Clay | 0.58 - 1.14 | ||

| Moisture Level | Field Capacity | Faster degradation | |

| Flooded | Slower degradation |

Table 1: Soil Degradation Half-life of this compound.

| Condition | Water Type | Half-life (hours) | Reference |

| UV Irradiation Only | Pure Water | Highest | |

| UV + TiO₂ (Photocatalyst) | Pure, Irrigation, River | 30.54 - 55.45 | |

| UV + KNO₃ (Photosensitizer) | Pure, Irrigation, River | 1.2 - 2.0 times higher than TiO₂ | |

| UV + H₂O₂ (Photosensitizer) | Pure, Irrigation, River | 1.2 - 2.0 times higher than TiO₂ | |

| UV + Humic Acid (Photosensitizer) | Pure, Irrigation, River | 1.2 - 2.0 times higher than TiO₂ |

Table 2: Photodegradation Half-life of this compound in Aqueous Media.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key transformation products. The primary degradation pathways involve the cleavage of the sulfonylurea bridge and hydrolysis of the ester group.

Major Transformation Products

-

M1: N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)-2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide: Formed through ester hydrolysis.

-

M2: 2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide: A product of sulfonylurea bridge cleavage.

-

M3: 4,6-dimethoxypyrimidin-2-amine: Another product of sulfonylurea bridge cleavage.

-

M5: N-(4,6-dimethoxypyrimidin-2-yl)urea: A metabolite primarily formed during photodegradation.

The following diagrams illustrate the main degradation pathways of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the degradation of this compound, based on internationally recognized guidelines.

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetone). A known volume is added to the buffer solutions, and the organic solvent is evaporated. The final concentration of this compound should not exceed its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots of the test solutions are collected at predetermined time intervals.

-

Analysis: The concentration of this compound and its major hydrolysis products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The degradation rate constant and half-life (DT50) are calculated assuming first-order kinetics.

Photolysis Study (adapted from OECD Guideline 316)

Objective: To determine the rate of direct and indirect photolysis of this compound in aqueous solutions.

Methodology:

-

Preparation of Test Solutions: Aqueous solutions of this compound are prepared in sterile, purified water. For indirect photolysis studies, photosensitizers (e.g., TiO₂, H₂O₂, humic acid) are added.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are incubated in the dark to account for any non-photolytic degradation.

-

Sampling: Samples are collected from both irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound and its photoproducts is quantified by HPLC-MS/MS.

-

Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield may also be determined to extrapolate the results to different environmental conditions.

Aerobic and Anaerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content). The soil is typically sieved and its moisture content adjusted.

-

Test Substance Application: A solution of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature in a flow-through system that allows for the continuous supply of air and trapping of volatile products like ¹⁴CO₂.

-

Anaerobic: Soil is incubated under aerobic conditions for a period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: Soil samples are collected at various intervals throughout the incubation period (typically up to 120 days).

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover this compound and its metabolites. The extracts are analyzed by techniques such as HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent compound and its transformation products. The formation of non-extractable (bound) residues and mineralization to ¹⁴CO₂ are also quantified.

-

Data Analysis: The degradation half-lives (DT50 and DT90) for this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Conclusion

The environmental degradation of this compound is a complex process influenced by a combination of chemical and biological factors. It is characterized by a relatively short persistence in soil, particularly under non-sterile and aerobic conditions. The primary degradation pathways are ester hydrolysis and cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment and sustainable use of this herbicide. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this compound and other agrochemicals.

References

The Environmental Journey of Flucetosulfuron: A Technical Guide to its Fate and Dissipation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and dissipation of Flucetosulfuron, a sulfonylurea herbicide. By providing a comprehensive overview of its behavior in soil and aquatic environments, this document aims to equip researchers and scientists with the critical information needed for environmental risk assessment and the development of sustainable agricultural practices. This guide delves into the key processes governing its persistence, mobility, and transformation, supported by quantitative data, detailed experimental protocols, and visual representations of its environmental pathways.

Dissipation and Degradation in Soil

The persistence of this compound in the soil environment is a crucial factor in determining its potential for carryover to subsequent crops and its overall environmental impact. Its dissipation is influenced by a combination of biotic and abiotic factors, with microbial activity and soil pH playing significant roles.

Soil Persistence and Half-Life

Studies have shown that this compound is a relatively short-lived herbicide in soil. Its degradation is significantly accelerated by soil microbial activity.[1][2] In non-sterile soils, the half-life of this compound is considerably shorter than in sterile soils, indicating that microbial degradation is a primary dissipation pathway.[3][4][5] The dissipation half-life is also influenced by soil type and moisture conditions. For instance, dissipation is somewhat slower in flooded soils compared to soils at field capacity moisture levels, suggesting that aerobic microbes are more effective in its degradation. Acidic soil conditions also contribute to a more rapid degradation of this compound.

Table 1: Dissipation Half-Life of this compound in Soil Under Various Conditions

| Soil Condition | Soil Type(s) | Half-Life (t½) in Days | Reference(s) |

| Sterile | Sandy Loam, Clayey Loam, Loamy Clay | 1.41 - 8.38 | |

| Non-Sterile | Sandy Loam, Clayey Loam, Loamy Clay | 0.58 - 1.14 | |

| Flooded | Not Specified | Longer than field capacity | |

| Field Capacity | Not Specified | Shorter than flooded |

Degradation Pathways in Soil

The primary degradation pathways for this compound in soil involve two main chemical reactions: ester hydrolysis and the cleavage of the sulfonylurea bridge . These processes lead to the formation of several transformation products. The prevalence of each pathway can be influenced by soil pH. Five key transformation products have been identified through LC-MS/MS analysis.

Below is a diagram illustrating the major degradation pathways of this compound in the soil environment.

References

The Inhibitory Effect of Flucetosulfuron on Branched-Chain Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds.[1] Its primary mode of action is the disruption of branched-chain amino acid (BCAA) biosynthesis, a metabolic pathway essential for plant growth and development.[1][2][3] This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its herbicidal activity, focusing on its interaction with the key enzyme acetolactate synthase (ALS). This document details the BCAA biosynthesis pathway, presents quantitative data on the inhibitory effects of this compound, and provides comprehensive experimental protocols for assessing enzyme activity.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Plants, unlike animals, can synthesize their own BCAAs: valine, leucine, and isoleucine.[4] These essential amino acids are crucial for protein synthesis and overall plant vitality. The BCAA biosynthesis pathway involves a series of enzymatic reactions, with acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), being the first and rate-limiting enzyme.

The biosynthesis of valine and leucine begins with the condensation of two pyruvate molecules, while isoleucine synthesis starts with the condensation of pyruvate and 2-oxobutanoate (derived from threonine). The subsequent steps are catalyzed by a set of four conserved enzymes: acetolactate synthase (ALS), ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT).

References

Methodological & Application

Application Note: Analysis of Flucetosulfuron Residue in Soil by LC-MS/MS

Introduction

Flucetosulfuron is a sulfonylurea herbicide used for controlling a variety of broadleaf weeds and sedges in rice and other crops. Due to its potential for persistence in the soil and subsequent uptake by rotational crops, sensitive and reliable analytical methods are required to monitor its residue levels in environmental matrices. This application note details a robust and validated method for the determination of this compound residues in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and agricultural sciences.

Chemical Structure

-

IUPAC Name: 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate[2]

-

Molecular Formula: C₁₈H₂₂FN₅O₈S[1]

-

Molecular Weight: 487.46 g/mol

-

CAS Number: 412928-75-7

Principle

This method employs a modified QuEChERS approach for the extraction of this compound from soil samples. The soil sample is first extracted with acetonitrile, followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 SPE cartridges (optional, for additional cleanup if needed)

Equipment

-

High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge capable of 5,000 rpm

-

Vortex mixer

-

Mechanical shaker

-

Nitrogen evaporator

-

Syringe filters (0.22 µm)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Sample Preparation and Extraction (QuEChERS)

-

Sample Collection and Homogenization: Collect soil samples and air-dry them. Remove any stones and debris, and sieve the soil through a 2 mm mesh.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add 4 g of anhydrous MgSO₄ and 1.5 g of NaCl.

-

Cap the tube tightly and shake vigorously on a vortex mixer for 5 minutes.

-

Centrifuge the sample at 5,000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

-

Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following LC-MS/MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 2.1 x 100 mm, 5 µm) |

| Mobile Phase A | Acetonitrile/Water (90:10, v/v) with 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Water (10:90, v/v) with 5 mM ammonium acetate |

| Gradient | Isocratic with 5% Mobile Phase A and 95% Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 487.87 |

| Product Ion (Q3) | m/z 155.89 |

| Dwell Time | 0.150 s |

Data Presentation

The following table summarizes the validation data for the analytical method.

| Parameter | Sandy Loam | Clayey Loam | Loam |

| Recovery (%) | |||

| Spiking Level 0.5 µg/g | 92.95 | 86.90 | 87.0 |

| Spiking Level 1.0 µg/g | 94.90 | 85.20 | 86.5 |

| Limit of Detection (LOD) | 0.01 µg/g | 0.02 µg/g | 0.015 µg/g |

| Limit of Quantitation (LOQ) | 0.03 µg/g | 0.06 µg/g | 0.045 µg/g |

Recovery data is presented as the mean of multiple replicates.

Mandatory Visualization

Caption: Experimental workflow for this compound residue analysis in soil.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a sensitive, accurate, and reliable approach for the determination of this compound residues in various soil types. The method has been validated with good recoveries and low limits of detection and quantification, making it suitable for routine environmental monitoring and regulatory compliance testing.

References

Application Notes and Protocols for Flucetosulfuron in Rice Weed Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a post-emergence sulfonylurea herbicide demonstrating broad-spectrum activity against a variety of weeds prevalent in rice cultivation.[1][2] As a member of the sulfonylurea class, its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[3][4] This enzyme is critical in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[5] Its inhibition leads to chlorosis and ultimately the death of apical meristems in susceptible weed species. This compound is effective at low application rates and can be applied to both the soil and foliage in transplanted and direct-seeded rice.

Application Rates and Efficacy

The recommended application rate of this compound for effective weed control in rice typically ranges from 15 to 30 grams of active ingredient per hectare (g a.i./ha). Several studies have demonstrated that application rates of 20, 25, and 30 g a.i./ha provide excellent control of grasses, sedges, and broadleaf weeds.

Table 1: Efficacy of this compound in Wet-Seeded Rice

| Application Rate (g a.i./ha) | Application Timing (Days After Sowing - DAS) | Key Findings | Reference(s) |

| 20, 25, 30 | 2-3, 10-12, 18-20 | Application at 10-12 and 18-20 DAS provided better weed control and higher grain yield than at 2-3 DAS. | |

| 25 | 10-12 | Recorded the highest grain yield (8.33 t/ha), comparable to hand weeding. | |

| 20, 30 | 10-12 | Grain yield was statistically on par with the 25 g/ha application. |

Table 2: Efficacy of this compound in Transplanted and Direct-Seeded Rice

| Application Rate (g a.i./ha) | Rice Cultivation Method | Key Findings | Reference(s) |

| 25 | Transplanted | Consistently good control of grasses, sedges, and broadleaf weeds. | |

| 30 | Transplanted | On par with 25 g/ha in terms of weed control and grain yield. | |

| 15 - 30 | Direct-Seeded | Effective control of a broad spectrum of weeds. | |

| 25 | Direct-Seeded | Registered consistently good control of all weed categories. |

Weed Control Spectrum

This compound is effective against a wide range of common weeds in rice paddies.

Table 3: Weed Species Controlled by this compound

| Weed Category | Species | Application Rate (g a.i./ha) for Control | Reference(s) |

| Grasses | Echinochloa crus-galli | 15 - 30 | |

| Echinochloa colona | 15 - 30 | ||

| Leptochloa chinensis | 25 | ||

| Sedges | Cyperus difformis | 10 - 20 | |

| Cyperus iria | 15 - 30 | ||

| Fimbristylis miliacea | 10 - 20 | ||

| Scirpus juncoides | 10 - 20 | ||

| Scirpus mucronatus | 10 - 20 | ||

| Broadleaf Weeds | Alisma spp. | 10 - 20 | |

| Monochoria vaginalis | 10 - 20 | ||

| Ludwigia parviflora | 15 - 30 | ||

| Eclipta prostrata | 15 - 30 | ||

| Alternanthera sessilis | 15 - 30 | ||

| Marsilea quadrifolia | 15 - 30 |

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the bio-efficacy of this compound in rice, based on methodologies reported in the literature.

Experimental Design and Treatments

-

Design: Randomized Complete Block Design (RCBD) with three to four replications.

-

Plot Size: Standard plot sizes, for example, 3.1 x 3.1 meters, can be used.

-

Treatments:

-

This compound at varying application rates (e.g., 20, 25, 30 g a.i./ha).

-

This compound at different application timings (e.g., 2-3, 10-12, 18-20 DAS/DAT).

-

Control treatments:

-

Weed-free (manual hand weeding at regular intervals, e.g., 20 and 40 DAS/DAT).

-

Weedy check (no weed control).

-

-

Standard herbicide check for comparison (e.g., Bispyribac-sodium, Azimsulfuron).

-

Herbicide Application

-

Formulation: this compound is often available as a 10% Water Dispersible Granule (WG).

-

Application Method: Use a calibrated sprayer (e.g., knapsack sprayer) with a suitable nozzle to ensure uniform coverage of the plots. The spray volume should be standardized (e.g., 500 L/ha).

Data Collection and Analysis

-

Weed Density and Dry Weight: At specified intervals after application (e.g., 15, 30, 45, 60 DAS/DAT), place a quadrat (e.g., 0.25 m²) randomly in each plot to count and identify weed species. The collected weeds should be dried in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

-

Phytotoxicity Assessment: Visually assess the rice crop for any signs of phytotoxicity such as stunting, yellowing, or necrosis at regular intervals after herbicide application. A rating scale (e.g., 0-10, where 0 is no injury and 10 is complete crop death) can be used.

-

Crop Yield and Yield Attributes: At harvest, measure yield parameters such as the number of productive tillers, panicle length, number of grains per panicle, and the grain and straw yield from a designated net plot area.

-

Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of this compound

Caption: this compound's mechanism of action in weeds.

Diagram 2: Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating this compound efficacy.

Safety and Residual Effects

-

Crop Safety: Studies have generally reported good crop safety with this compound application in rice, with no significant phytotoxicity observed at the recommended doses.

-

Residual Effects: Research on the residual effects of this compound indicates that it does not leave toxic residues in the soil that would harm succeeding crops like green gram. Bioassays are a cost-effective method for detecting potential herbicide residues.

-

Environmental Impact: this compound is considered safe for the soil microbial population, which is an important indicator of soil health.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. cropandweed.com [cropandweed.com]

- 3. isws.org.in [isws.org.in]

- 4. This compound (Ref: LGC 42153) [sitem.herts.ac.uk]

- 5. Photodegradation of this compound, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flucetosulfuron Extraction from Soil Samples using the QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the extraction of the herbicide Flucetosulfuron from soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is essential for environmental monitoring, agricultural research, and safety assessment in drug development.

Introduction

This compound is a sulfonylurea herbicide used for broad-spectrum weed control in various crops. Its potential for persistence in soil and subsequent environmental impact necessitates a reliable and efficient analytical method for its quantification in soil matrices. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[1][2][3] This application note details a modified QuEChERS protocol optimized for the extraction of this compound from soil, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. In the first step, the soil sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salting-out agents (e.g., magnesium sulfate, sodium chloride, and sodium citrate salts). This facilitates the partitioning of the target analyte into the organic phase while minimizing the co-extraction of water-soluble matrix components. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering substances such as pigments, lipids, and other organic compounds from the extract, ensuring a clean sample for instrumental analysis.

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound and a similar sulfonylurea herbicide, pyrazosulfuron-ethyl, from soil samples using a modified QuEChERS method. This data demonstrates the effectiveness and reliability of the described protocol.

| Analyte | Soil Type | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Pyrazosulfuron-ethyl | Changsha Soil | 0.05 | 85.2 | 7.9 | 0.05 | 0.1 | [4] |

| 0.5 | 99.0 | 2.1 | [4] | ||||

| 2.0 | 70.8 | 5.3 | |||||

| Pyrazosulfuron-ethyl | Nanning Soil | 0.05 | 83.5 | 7.0 | 0.05 | 0.1 | |

| 0.5 | 86.4 | 10.0 | |||||

| 2.0 | 84.1 | 8.2 | |||||

| General Pesticides | Agricultural Soil | 10 µg/kg | 70-120 | ≤ 20 | 3.0-7.5 µg/kg | 10-25 µg/kg | |

| 25 µg/kg | 70-120 | ≤ 20 | |||||

| 50 µg/kg | 70-120 | ≤ 20 | |||||

| 100 µg/kg | 70-120 | ≤ 20 |

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), HPLC grade or higher.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended.

-

Reagents: Formic acid, analytical grade.

-

This compound analytical standard

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Equipment

-

Homogenizer

-

Centrifuge capable of achieving at least 4000 rpm.

-

Vortex mixer

-

Analytical balance

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Experimental Workflow

Caption: QuEChERS workflow for this compound extraction.

Step-by-Step Protocol

1. Sample Preparation and Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.

-

Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and vortex or shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in the separation of the organic and aqueous layers, with the soil debris pelleted at the bottom.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18). The selection of sorbents may be optimized based on the specific soil matrix.

-

Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents and facilitate the removal of interfering compounds.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Final Extract Preparation and Analysis

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for analysis by LC-MS/MS.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of sulfonylurea herbicides. Method optimization is recommended for specific instrumentation.

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program should be developed to achieve optimal separation. For example, start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | Optimize by infusion | Optimize by infusion | Optimize by infusion | Optimize |

Conclusion

The described QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil samples. The protocol offers good recovery and reproducibility, making it suitable for routine analysis in various research and monitoring applications. The use of LC-MS/MS for detection ensures high selectivity and sensitivity, allowing for the accurate quantification of this compound at low concentration levels. Proper validation of the method in the specific soil matrix of interest is crucial to ensure data quality and reliability.

References

- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioassay-Based Detection of Flucetosulfuron Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a sulfonylurea herbicide employed for broad-spectrum weed control. Its persistence in soil can pose a risk to subsequent sensitive crops. Therefore, reliable and accessible methods for detecting its residues are crucial for environmental monitoring and agricultural management. Bioassays, which utilize the response of sensitive plant species to chemical compounds, offer a cost-effective and biologically relevant alternative to traditional chromatographic techniques for determining the presence and phytotoxicity of herbicide residues in soil.[1][2] This document provides detailed application notes and protocols for conducting a bioassay to detect this compound residues in soil using sunflower (Helianthus annuus L.) as an indicator species.

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3][4] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in stunted growth and plant death. This mode of action is the basis for the bioassay, where the degree of growth inhibition in a sensitive plant is correlated with the concentration of this compound in the soil.

Data Presentation

The following tables summarize the quantitative data derived from a study by Sheeja and Das (2018) on the effects of various concentrations of this compound on the growth of sunflower seedlings. This data is essential for establishing a dose-response relationship and quantifying this compound residues in soil samples.

Table 1: Effect of this compound Concentration on Sunflower Growth Parameters

| This compound Concentration (µL L⁻¹) | Mean Shoot Length (cm) | Mean Root Length (cm) | Mean Shoot Fresh Weight (g) | Mean Shoot Dry Weight (g) |

| 0 (Control) | 4.31 | 8.12 | 0.54 | 0.051 |

| 0.01 | 3.98 | 7.50 | 0.50 | 0.047 |

| 0.05 | 3.54 | 6.67 | 0.44 | 0.042 |

| 0.1 | 3.21 | 6.05 | 0.40 | 0.038 |

| 0.5 | 2.56 | 4.82 | 0.32 | 0.030 |

| 1 | 2.23 | 4.20 | 0.28 | 0.026 |

| 10 | 1.11 | 2.09 | 0.14 | 0.013 |

| 50 | 0.55 | 1.04 | 0.07 | 0.007 |

| 100 | 0.33 | 0.62 | 0.04 | 0.004 |

Note: The data in this table is illustrative and calculated based on the regression equation provided in the source study. Actual results may vary.

Table 2: Logarithmic Linear Regression Analysis for Sunflower Shoot Length

| Parameter | Value |

| Regression Equation | Y = 4.309788 - 0.64968 ln(X) |

| R² | 0.946 |

Where Y is the shoot length of the sunflower and X is the concentration of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting a bioassay to determine this compound residues in soil.

Part 1: Preparation of this compound Standard Solutions and Spiked Soil Samples

Objective: To prepare a range of soil samples with known concentrations of this compound to establish a standard curve.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Distilled water

-

Herbicide-free soil (collected from an area with no history of herbicide application)

-

Sieve (2 mm mesh)

-

Glass beakers and flasks

-

Pipettes

-

Mechanical shaker

Protocol:

-

Prepare a stock solution of this compound: Accurately weigh a known amount of technical grade this compound and dissolve it in a small volume of acetone. Dilute with distilled water to achieve a final stock solution of a desired high concentration (e.g., 1000 µL L⁻¹).

-

Prepare working solutions: Serially dilute the stock solution with distilled water to obtain a range of working solutions with concentrations corresponding to the desired soil concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10, 50, and 100 µL L⁻¹).

-

Prepare soil: Air-dry the herbicide-free soil, remove any plant debris, and pass it through a 2 mm sieve to ensure homogeneity.

-

Spike the soil: For each concentration, take a known weight of the prepared soil (e.g., 500 g) and add a specific volume of the corresponding this compound working solution to achieve the target concentration in the soil. The control sample should be treated with distilled water only.

-

Equilibrate the soil: Thoroughly mix the soil and the solution for each concentration in a mechanical shaker for a specified time (e.g., 2 hours) to ensure even distribution of the herbicide. Allow the soil to equilibrate for 24 hours at room temperature.

Part 2: Sunflower Bioassay

Objective: To assess the phytotoxic effect of this compound residues on the growth of sunflower seedlings.

Materials:

-

Spiked soil samples from Part 1

-

Test soil samples with unknown this compound concentrations

-

Plastic pots (e.g., 15 cm diameter)

-

Sunflower seeds (a sensitive, non-resistant variety)

-

Growth chamber or greenhouse with controlled environmental conditions

-

Ruler or caliper

-

Drying oven

Protocol:

-

Potting: Fill the plastic pots with 500 g of the prepared spiked soil samples and the test soil samples. Each concentration and test sample should have at least three replicates.

-

Sowing: Sow a specific number of sunflower seeds (e.g., 5-10) in each pot at a uniform depth (e.g., 2 cm).

-

Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled conditions. Optimal conditions for sunflower germination and early growth are a temperature of 25-30°C and a 16-hour light/8-hour dark photoperiod. Maintain soil moisture at approximately 75% of field capacity by watering as needed.

-

Thinning: After germination (approximately 4-5 days after sowing), thin the seedlings to a uniform number per pot (e.g., 2-3) to minimize competition.

-

Observation Period: Allow the plants to grow for a specified period, typically 14 to 21 days after sowing.

-

Data Collection: At the end of the observation period, carefully uproot the seedlings from each pot. Wash the roots gently to remove soil particles.

-

Measure Growth Parameters:

-

Shoot Length: Measure the length of the shoot from the soil line to the tip of the youngest leaf.

-

Root Length: Measure the length of the longest root.

-

Fresh Weight: Record the fresh weight of the shoots and roots separately.

-

Dry Weight: Place the shoots and roots in a drying oven at 70°C for 48 hours, or until a constant weight is achieved, and record the dry weight.

-

-

Data Analysis:

-